2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine is a complex organic compound that features a pyridine ring substituted with bromine, fluorine, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-bromo-2-fluorophenol. One common method involves the bromination of 2-fluorophenol using bromine in dichloromethane at low temperatures . The resulting 4-bromo-2-fluorophenol can then be further reacted with other reagents to introduce the pyridine ring and additional substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine.
2-(4-Bromo-2-fluorophenoxy)methyl]oxirane: Another compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of halogen substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H5BrClF2NO |
---|---|
Molecular Weight |
320.52 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine |
InChI |
InChI=1S/C11H5BrClF2NO/c12-6-1-2-10(8(14)3-6)17-11-9(15)4-7(13)5-16-11/h1-5H |
InChI Key |
UEVZJWBYTNFMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC2=C(C=C(C=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.